30-Fold Prolongation of In Vivo Analgesic Effect Compared to Native Met-Enkephalin
In a direct head-to-head comparison, intraventricular administration of [D-Ala2]-Met-enkephalin (Enkephalin-met, ala(2)-) induced analgesia that was approximately 30 times longer lasting than that produced by an equivalent dose of the native peptide, methionine-enkephalin (Met-Enk) [1]. The analgesia was also described as being of 'much greater magnitude' and was dose-dependent and reversible by naloxone, confirming an opioid receptor-mediated mechanism [1].
| Evidence Dimension | Duration of analgesia |
|---|---|
| Target Compound Data | ~30 times longer than Met-Enk |
| Comparator Or Baseline | Methionine-enkephalin (Met-Enk) |
| Quantified Difference | 30-fold increase in duration |
| Conditions | Intraventricular administration in rats; behavioral pain assays |
Why This Matters
This provides direct, quantitative justification for selecting this analog over the native peptide for any in vivo study requiring sustained opioid receptor activation, avoiding the confounding factor of ultra-rapid peptide clearance.
- [1] Walker JM, Berntson GG, Sandman CA, Coy DH, Schally AV, Kastin AJ. An analog of enkephalin having prolonged opiate-like effects in vivo. Science. 1977;196(4285):85-7. PMID: 190683. View Source
